molecular formula C20H23ClN2O4S B3007513 5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide CAS No. 942003-26-1

5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide

Cat. No.: B3007513
CAS No.: 942003-26-1
M. Wt: 422.92
InChI Key: GVBGOJYVBJHJCT-UHFFFAOYSA-N
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Description

5-Chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a tetrahydroquinolinone core substituted with an isobutyl group at the 1-position and a sulfonamide-linked 5-chloro-2-methoxybenzene moiety at the 6-position.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-13(2)12-23-17-7-6-16(10-14(17)4-9-20(23)24)22-28(25,26)19-11-15(21)5-8-18(19)27-3/h5-8,10-11,13,22H,4,9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBGOJYVBJHJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article focuses on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H21ClN2O4S\text{C}_{18}\text{H}_{21}\text{ClN}_{2}\text{O}_{4}\text{S}

This structure suggests that it may interact with various biological targets due to the presence of both a sulfonamide group and a quinoline moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrahydroquinoline core followed by sulfonamide coupling. Specific methods for synthesis can vary but often utilize established protocols for creating similar structures within medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the tetrahydroquinoline structure have shown activity against various bacterial strains. The sulfonamide group is known for its role in inhibiting bacterial folate synthesis, contributing to its antimicrobial effects.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
5-chloro-N-(1-isobutyl-2-oxo...)S. epidermidis8 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that similar quinoline derivatives can induce apoptosis in cancer cell lines through various mechanisms such as the inhibition of topoisomerase enzymes or modulation of apoptotic pathways.

Case Study: Anticancer Effects in vitro
In a study involving human cancer cell lines, 5-chloro-N-(1-isobutyl-2-oxo...) exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating potent anticancer potential.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety likely inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Induction of Apoptosis : In cancer cells, the compound may trigger intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : Evidence suggests that it can induce G0/G1 phase arrest in cancer cells, inhibiting proliferation.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on zebrafish embryos indicate that while the compound shows promising biological activity, it also exhibits some degree of toxicity at higher concentrations.

Table 2: Toxicity Data from Zebrafish Embryo Studies

Concentration (µM)Observed Toxicity Level
0No toxicity observed
10Mild toxicity
50Moderate toxicity

Comparison with Similar Compounds

Structural and Functional Analogues from

The compound 5-chloro-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide (11l) () shares key structural features with the target molecule:

  • Core heterocycle: The target compound uses a tetrahydroquinolinone scaffold, whereas 11l employs a benzo[d]isoxazole ring.
  • Substituents : Both compounds feature a 5-chloro-2-methoxybenzenesulfonamide group. However, the isobutyl chain in the target compound differs from the ethyl group in 11l, influencing lipophilicity and steric effects.

Table 1: Comparative Physicochemical Properties

Compound Name Melting Point (°C) HPLC Purity (%) Yield (%)
Target Compound* Not reported Not reported Not reported
11l () 157–158 98.46 71.4
11m (5-bromo analogue, ) 167–168 99.11 43.5
11p (4-chloro analogue, ) 177–178 97.73 55.3

*Data for the target compound is unavailable in the provided evidence.

Impact of Halogen and Alkyl Chain Variations

  • Chloro vs. Bromo substituents : Compound 11m (5-bromo) exhibits a higher melting point (167–168°C) and purity (99.11%) compared to 11l (5-chloro), suggesting that bromine’s larger atomic radius enhances crystal packing efficiency .
  • Alkyl chain effects : The isobutyl group in the target compound may confer greater metabolic stability compared to the ethyl group in 11l, as branched alkyl chains often reduce oxidative degradation .

Core Heterocycle Comparison

The benzo[d]isoxazole ring in 11l lacks the hydrogen-bonding capability of the tetrahydroquinolinone’s ketone group. This difference could alter solubility and bioavailability, as ketones participate in stronger intermolecular interactions (e.g., with water or biological targets) .

Analogues with Modified Sulfonamide Linkers

Compound Begacestat (), a thiophene sulfonamide, shares a sulfonamide functional group but features a trifluoromethyl-hydroxymethylpropyl substituent. Its structural complexity highlights the versatility of sulfonamides in drug design, though its therapeutic focus (Alzheimer’s disease) diverges from the target compound’s unstated application .

Key Research Findings and Implications

  • Hydrogen-bonding patterns: The tetrahydroquinolinone core’s ketone group may enable unique supramolecular interactions, as described by Etter’s graph set analysis (). Such interactions are critical for crystal engineering and solubility optimization .
  • Lumping strategy relevance : suggests that compounds like the target and 11l could be "lumped" into a surrogate category due to shared sulfonamide and halogen-methoxy motifs, streamlining studies on their environmental or metabolic stability .

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